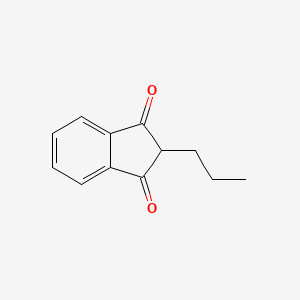

2-Propyl-1H-indene-1,3(2H)-dione

Description

Historical Context and Evolution of Indene-1,3-dione Chemistry

The study of indene-1,3-diones dates back to the late 19th century. Initially, their synthesis was a focal point, with chemists exploring various methods to construct this unique bicyclic dicarbonyl system. Over the decades, the understanding of their reactivity has evolved significantly. Early work focused on the acidic nature of the C-2 methylene (B1212753) protons and the subsequent alkylation and condensation reactions. This laid the groundwork for the development of a vast library of 2-substituted indene-1,3-diones, each with potentially unique properties and applications. The discovery of the anticoagulant activity of certain derivatives, such as phenindione, in the mid-20th century, spurred a new wave of research into their medicinal chemistry applications. researchgate.net More recently, the focus has expanded to include their use in materials science, owing to their interesting photophysical and electronic properties. mdpi.comencyclopedia.pubnih.gov

Structural Features and Electronic Configuration of the Indene-1,3-dione Core

The indene-1,3-dione core consists of a benzene (B151609) ring fused to a five-membered ring containing two carbonyl groups at the 1 and 3 positions. wikipedia.org This arrangement results in a planar and rigid structure. The key feature of the indene-1,3-dione scaffold is the active methylene group at the C-2 position, flanked by two electron-withdrawing carbonyl groups. This makes the protons on the C-2 carbon acidic, readily undergoing deprotonation to form a stabilized enolate anion. wikipedia.org The negative charge in the enolate is delocalized over the two carbonyl oxygens and the aromatic ring, contributing to its stability. This electronic configuration is central to the chemical reactivity of indene-1,3-diones, making the C-2 position a nucleophilic center ripe for various chemical modifications. nih.gov

Overview of Synthetic Utility and Chemical Versatility of Indene-1,3-dione Scaffolds

Indene-1,3-diones are exceptionally versatile building blocks in organic synthesis. mdpi.comresearchgate.net Their synthetic utility stems from the reactivity of both the active methylene group and the carbonyl functions. The acidity of the C-2 protons allows for a wide range of C-C and C-heteroatom bond-forming reactions, including alkylations, acylations, and condensations. nih.gov Knoevenagel condensation with aldehydes and ketones is a particularly common and powerful method to introduce diverse substituents at the C-2 position. nih.govresearchgate.net

Furthermore, the carbonyl groups can undergo typical ketone reactions, although their reactivity is influenced by the cyclic and conjugated nature of the system. These scaffolds are used in the synthesis of a variety of heterocyclic compounds, such as indenopyridines, and spirocyclic systems. benthamscience.comresearchgate.netbohrium.com Their ability to act as electron acceptors has also led to their use in the development of dyes and molecules with interesting optical and electronic properties. mdpi.comencyclopedia.pub

Specific Research Focus on 2-Propyl-1H-indene-1,3(2H)-dione within the Broader Context

Within the large family of indene-1,3-dione derivatives, this compound serves as a representative example of a 2-alkyl substituted derivative. The introduction of a propyl group at the C-2 position modifies the steric and electronic properties of the parent indene-1,3-dione. This substitution influences its physical properties, such as melting point and solubility, and can modulate its chemical reactivity and biological activity. Understanding the specific characteristics of this compound provides insight into the broader structure-activity relationships within this class of compounds.

Properties

IUPAC Name |

2-propylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-5-10-11(13)8-6-3-4-7-9(8)12(10)14/h3-4,6-7,10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUGIQXMTXBZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493546 | |

| Record name | 2-Propyl-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14570-43-5 | |

| Record name | 2-Propyl-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propyl 1h Indene 1,3 2h Dione

Classical Approaches to Indene-1,3-dione Synthesis

The foundational methods for constructing the indene-1,3-dione scaffold have been established for decades, primarily relying on condensation and cyclization reactions. These routes provide the fundamental chemistry for accessing a wide range of derivatives, including the 2-propyl substituted variant.

Condensation Reactions Involving Phthalic Anhydrides and Propionic Acid Derivatives

A cornerstone of classical indene-1,3-dione synthesis is the base-catalyzed condensation reaction of phthalic acid precursors with compounds containing an active methylene (B1212753) group. nasa.govnasa.gov The most direct precursor to the indene-1,3-dione core is phthalic anhydride (B1165640) or its corresponding dialkyl esters (e.g., diethyl phthalate). nih.govbeilstein-journals.org

To synthesize the parent indene-1,3-dione, these phthalic acid derivatives are typically reacted with an acetate (B1210297) ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide. nih.govgoogle.com This reaction proceeds through a Claisen-type condensation, followed by an intramolecular cyclization and subsequent hydrolysis and decarboxylation to yield the target dione. nih.govencyclopedia.pub

For the specific synthesis of 2-Propyl-1H-indene-1,3(2H)-dione via this classical route, a derivative of propionic acid would be required as the active methylene component. The general strategy would involve the condensation of a phthalic ester with a malonic ester derivative, specifically diethyl 2-propylmalonate. The reaction sequence, as outlined in a general patent for 1,3-indandione (B147059) compounds, involves the initial condensation to form a substituted malonate, which is then subjected to hydrolysis and decarboxylation to yield the final 2-substituted product. google.com

Table 1: Classical Condensation Approaches for Indene-1,3-dione Core Synthesis

| Phthalic Precursor | Active Methylene Compound | Base/Catalyst | Key Steps | General Yield |

|---|---|---|---|---|

| Dialkyl Phthalate | Alkyl Acetate | Sodium Ethoxide/Methoxide | Condensation, Cyclization, Hydrolysis, Decarboxylation | ~50% nih.gov |

| Phthalic Anhydride | Acetoacetic Ester | Acetic Anhydride, Triethylamine | Condensation, Cyclization | Variable nasa.gov |

| Phthalic Anhydride | Malonic Ester | Triethylamine | Condensation to Phthalylmalonic ester | Not specified nasa.gov |

| Diethyl Phthalate | Diethyl Malonate | Potassium Carbonate | Condensation, Hydrolysis, Decarboxylation | High Yield (General) google.com |

Cyclization Strategies for the Formation of the Indene (B144670) Ring System

The formation of the fused five-membered ring characteristic of the indene system is the critical step in these syntheses. While the condensation of phthalic esters with active methylene compounds represents a primary cyclization strategy, other classical methods have also been employed. nih.gov

One notable alternative is the intramolecular Friedel-Crafts acylation. This approach can utilize derivatives of Meldrum's acid as stable and easily handled precursors for the acylation of aromatic systems, catalyzed by metal trifluoromethanesulfonates. beilstein-journals.org Another strategy involves the cyclization of 3-phenylpropionic acid derivatives. For instance, 3-(2-bromophenyl)propionic acid can be cyclized to form 1-indanone (B140024) at very low temperatures using a strong base like n-butyllithium, which could then be further oxidized to the dione. beilstein-journals.org

These methods primarily generate the core indene or indanone structure, which would necessitate subsequent alkylation at the C-2 position to introduce the propyl group. The direct synthesis through condensation, as described in section 2.1.1, remains the more convergent classical approach for preparing this compound.

Modern Synthetic Innovations for this compound

Contemporary organic synthesis has introduced more sophisticated and efficient methods for creating C-C bonds and heterocyclic systems. These innovations offer potential advantages over classical routes, including higher yields, greater functional group tolerance, and milder reaction conditions.

Transition-Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed α-Arylation)

Transition-metal catalysis, particularly with palladium, has revolutionized the functionalization of carbonyl compounds. A powerful modern strategy for synthesizing 2-substituted indene-1,3-diones is the direct α-arylation of the parent indene-1,3-dione. organic-chemistry.org While termed "arylation," the underlying principle of coupling an enolate with an organic halide can be extended to alkyl groups. This method involves reacting indene-1,3-dione with an aryl or alkyl halide in the presence of a palladium catalyst and a suitable ligand. capes.gov.br For the synthesis of the target compound, this would involve a palladium-catalyzed α-alkylation using a propyl halide (e.g., propyl iodide).

Another advanced palladium-catalyzed method is the intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones. organic-chemistry.org This process uses phenyl formate (B1220265) as a carbon monoxide source and efficiently constructs the 2-substituted indene-1,3(2H)-dione scaffold in good to excellent yields. organic-chemistry.org This approach builds the indene ring and introduces the substituent in a single, elegant step.

Table 2: Palladium-Catalyzed Synthesis of 2-Substituted Indene-1,3(2H)-diones

| Reaction Type | Starting Materials | Catalyst System | Key Features | Ref. |

|---|---|---|---|---|

| Direct α-Arylation | Indane-1,3-dione, Aryl Iodides/Triflates | Pd(OAc)₂ / tBu-XPhos | Broad substrate scope, excellent yields | organic-chemistry.org |

| Intramolecular Carbonylative Annulation | 1-(2-halophenyl)-1,3-diones, Phenyl Formate (CO source) | Pd(OAc)₂ | Forms the indene ring system directly, good to excellent yields | organic-chemistry.org |

| N-H and C(sp2)-H Arylations | N,N'-substituted 1-aminoindoles | Pd(OAc)₂ / Dpephos | Synthesis of complex fused polycycles | nih.gov |

Organocatalytic Methods for Enhanced Efficiency

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, often providing high stereoselectivity and avoiding the use of toxic metals. While many organocatalytic methods focus on using 2-alkylidene indane-1,3-diones as substrates for complex cascade reactions, researchgate.netresearchgate.net the principles can be applied to the synthesis of the core structure itself.

For example, organocatalytic reductive cyclization of ortho-formyl trans-cinnamaldehydes using an aminocatalyst and Hantzsch ester has been shown to produce 1H-indene derivatives. rsc.org Adapting such a strategy could provide a metal-free route to the indene skeleton. A more direct application would be the organocatalyzed Michael addition of a propyl-containing nucleophile to a suitable phthalic acid-derived electrophile, followed by cyclization. The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, offers a promising avenue for efficiently synthesizing this compound under mild conditions. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scispace.comnih.gov These principles can be applied to the synthesis of this compound to create more sustainable and environmentally benign routes.

Key green chemistry considerations include:

Catalysis: Employing catalytic methods, such as the transition-metal and organocatalytic approaches discussed above, is inherently greener than using stoichiometric reagents, as it reduces waste. scispace.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Cyclization and annulation reactions are often highly atom-economical.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, developing reactions that can be performed in water, ethanol (B145695), or under solvent-free conditions. encyclopedia.pub

Energy Efficiency: Utilizing methods that reduce energy consumption, such as running reactions at ambient temperature or using alternative energy sources like microwave irradiation, which can dramatically shorten reaction times.

Reduction of Derivatives: Avoiding unnecessary protection/deprotection steps, which require additional reagents and generate waste. scispace.com Direct C-H functionalization or one-pot syntheses are examples of strategies that align with this principle.

Applying these principles, a "green" synthesis of this compound might involve a one-pot, palladium- or organo-catalyzed cyclization of readily available, non-toxic starting materials in a benign solvent like ethanol or water.

Table 3: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Prevention | Design syntheses to minimize waste, favoring catalytic over stoichiometric approaches. |

| Atom Economy | Employ cycloaddition or tandem reactions that incorporate most atoms into the product. rsc.org |

| Less Hazardous Synthesis | Replace toxic reagents and heavy metals where possible, for instance, by using organocatalysis. rsc.orgyoutube.com |

| Catalysis | Use of transition-metal or organocatalysts to improve efficiency and reduce energy input. organic-chemistry.orgscispace.com |

| Reduce Derivatives | Prefer direct C-H alkylation of indene-1,3-dione over multi-step sequences involving protecting groups. scispace.com |

Regioselective Introduction of the 2-Propyl Substituent

The introduction of a propyl group at the second position of the 1H-indene-1,3(2H)-dione framework is typically achieved through the C-alkylation of the parent 1,3-indandione. The methylene group at the C-2 position is flanked by two carbonyl groups, rendering the protons sufficiently acidic to be abstracted by a suitable base, forming a nucleophilic enolate. wikipedia.org This enolate can then react with an electrophilic propyl source, such as a propyl halide, to form the desired 2-propyl derivative.

The regioselectivity of this alkylation is inherently high for the C-2 position due to the enhanced acidity of the α-protons situated between the two carbonyl moieties. wikipedia.org The choice of base and solvent system is crucial in promoting the desired C-alkylation over potential O-alkylation and in controlling the extent of alkylation to favor the mono-propylated product.

Commonly employed bases for this transformation include alkali metal alkoxides, such as sodium ethoxide, or stronger bases like sodium hydride. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the dissolution of the reagents and promote the reaction.

A general synthetic approach involves the initial deprotonation of 1,3-indandione with a base to form the corresponding enolate. This is followed by the addition of a propylating agent, for instance, 1-bromopropane (B46711) or 1-iodopropane. The reaction temperature and duration are critical parameters that are optimized to ensure complete reaction and minimize side products. While specific conditions for the synthesis of this compound are not extensively detailed in publicly available literature, the general principles of 1,3-dicarbonyl compound alkylation provide a reliable framework.

Table 1: General Conditions for C-Alkylation of 1,3-Indandione

| Parameter | Typical Conditions |

| Substrate | 1,3-Indandione |

| Alkylating Agent | 1-Bromopropane, 1-Iodopropane |

| Base | Sodium Ethoxide, Sodium Hydride, Potassium Carbonate |

| Solvent | Ethanol, Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Temperature | Room Temperature to Reflux |

| Reaction Time | Several hours to overnight |

Purification and Isolation Techniques for this compound

Following the synthetic step, the crude reaction mixture contains the desired this compound, along with unreacted starting materials, the di-alkylated product (2,2-dipropyl-1,3-indandione), and other byproducts. Therefore, effective purification is essential to isolate the target compound in a high state of purity. The primary methods employed for this purpose are recrystallization and column chromatography.

Recrystallization:

Recrystallization is a widely used technique for the purification of solid organic compounds. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For 2-alkyl-1,3-indandiones, alcohols such as ethanol are often effective recrystallization solvents. researchgate.net The crude product is dissolved in a minimal amount of hot solvent, and upon cooling, the purified this compound crystallizes out of the solution, leaving impurities behind in the mother liquor. The process may need to be repeated to achieve the desired level of purity.

Column Chromatography:

For more challenging separations, or to obtain a very high degree of purity, column chromatography is the method of choice. uvic.ca This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel or alumina, and their solubility in a mobile phase (eluent). uvic.ca

For the purification of this compound, a non-polar stationary phase like silica gel is commonly used. The eluent system is carefully chosen to achieve good separation between the desired product and any impurities. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane, is often employed. The polarity of the eluent can be gradually increased (gradient elution) to first elute less polar impurities, followed by the target compound, and finally any more polar byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC).

Table 2: Typical Purification Parameters for 2-Alkyl-1,3-Indandiones

| Purification Method | Stationary Phase | Eluent System (Illustrative) |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient |

| Alumina | Dichloromethane/Methanol Gradient | |

| Recrystallization | - | Ethanol, Methanol, or mixtures with water |

The isolated this compound is typically characterized by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure and purity.

Chemical Reactivity and Mechanistic Investigations of 2 Propyl 1h Indene 1,3 2h Dione

Nucleophilic Additions to the Carbonyl Centers

The electron-withdrawing nature of the two carbonyl groups in 2-propyl-1H-indene-1,3(2H)-dione renders the carbonyl carbons highly electrophilic and susceptible to attack by a variety of nucleophiles.

Reactions with Carbanions and Hydrides

The reaction of 1,3-dicarbonyl compounds with carbanions is a fundamental carbon-carbon bond-forming process. While specific studies on this compound with a wide range of carbanions are not extensively documented, the reactivity can be inferred from the behavior of the parent 1,3-indandione (B147059). For instance, the anion of 1,3-indandione can participate in Michael additions to activated alkenes.

Hydride reagents are commonly employed for the reduction of ketones. The reduction of β-diketones like this compound with strong reducing agents such as lithium aluminum hydride (LiAlH₄) can lead to the corresponding diols. However, the reaction can be complex, and the nature of the products can depend on the tautomeric form of the starting material. The diketo form is expected to yield the 1,3-diol, while the keto-enol form can lead to elimination products. wikipedia.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are also capable of reducing aldehydes and ketones to alcohols. libretexts.orgyoutube.com The reduction of one or both carbonyl groups in 1,3-indandione can be achieved depending on the reaction conditions and the reducing agent used. wikipedia.org

Table 1: Expected Products from Hydride Reduction of this compound

| Reagent | Expected Major Product |

| LiAlH₄ (strong) | 2-Propylindane-1,3-diol |

| NaBH₄ (mild) | 1-Hydroxy-2-propyl-2,3-dihydro-1H-inden-3-one and/or 3-Hydroxy-2-propyl-2,3-dihydro-1H-inden-1-one |

Note: The actual product distribution may vary based on reaction conditions.

Oxygen, Nitrogen, and Sulfur Nucleophile Interactions

The carbonyl centers of this compound readily react with a variety of heteroatomic nucleophiles.

Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as alcohols in the presence of an acid catalyst, can lead to the formation of ketals. The reaction of 1,2-indanedione with ethylene (B1197577) glycol has been shown to form a propellane-type structure rather than a simple bis-acetal. researchgate.net

Nitrogen Nucleophiles: Primary and secondary amines can react with 1,3-indandione derivatives. For instance, attempted Mannich reactions with 1,3-indandione using primary amines can lead to the formation of diindeno[1,2-b:2′,1′-e]pyridines. researchgate.net The reaction of 2-substituted 1,3-indandiones with aldimines can result in the formation of Mannich bases or other products depending on the substituent at the 2-position. researchgate.netnih.gov Reactions with hydrazine (B178648) derivatives can yield pyrazolinyl or isoxazolinyl substituted indandiones. researchgate.net

Sulfur Nucleophiles: Thiols can also act as nucleophiles towards the carbonyl groups. For example, 2-cinnamoyl-1,3-indandione reacts with aryl mercaptans to form the corresponding β-arylmercaptohydrocinnamoyl derivatives. researchgate.net

Electrophilic Substitutions on the Aromatic Ring

The benzene (B151609) ring of the indene (B144670) scaffold can undergo electrophilic aromatic substitution. However, the presence of the two electron-withdrawing carbonyl groups deactivates the ring, making these reactions more challenging compared to benzene itself. It has been noted that direct halogenation of 1,3-indandione on the aromatic ring is not typically feasible; instead, halogenated precursors are used. nih.gov Similarly, nitration of the aromatic ring generally requires post-functionalization. wp.csiro.au

When electrophilic substitution does occur, the carbonyl groups act as meta-directing groups. However, the fusion of the five-membered ring can influence the regioselectivity. For instance, nitration and acylation of substituted benzo[b]furo[2,3-c]pyridines, which share a similar fused ring system, have been shown to occur at specific positions in the benzene ring. researchgate.net

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product Position |

| Nitration | HNO₃, H₂SO₄ | Substitution on the aromatic ring |

| Halogenation | X₂, Lewis Acid (e.g., FeX₃) | Substitution on the aromatic ring |

Note: The feasibility and regioselectivity of these reactions on this compound require specific experimental investigation.

Reactions at the 2-Propyl Position and Adjacent Sites

The presence of the propyl group at the 2-position introduces additional sites for chemical reactivity, including the α-hydrogen and the propyl chain itself.

Acidic α-Hydrogen Reactivity (e.g., Knoevenagel Condensation)

The hydrogen atom on the carbon adjacent to the two carbonyl groups (the α-hydrogen) in this compound is highly acidic. This acidity is due to the strong electron-withdrawing effect of the carbonyl groups and the ability of the resulting conjugate base (enolate) to be stabilized by resonance. organic-chemistry.org This acidity allows the compound to participate in various reactions, most notably the Knoevenagel condensation.

The Knoevenagel condensation involves the reaction of a compound with an active methylene (B1212753) group (like this compound) with an aldehyde or ketone in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine (B92270). wp.csiro.auwikipedia.org This reaction leads to the formation of an α,β-unsaturated product. wikipedia.org While the parent 1,3-indandione readily undergoes Knoevenagel condensation, the presence of the propyl group at the 2-position means that the condensation partner would typically be an aldehyde, reacting with the acidic α-hydrogen of the propyl-substituted indandione. wp.csiro.auorganic-chemistry.orgwikipedia.org

A review of the Knoevenagel condensation highlights its broad applicability in organic synthesis, including its use in the synthesis of natural products. sci-hub.se

Radical Pathways Involving the Propyl Group

The propyl group itself can be a site for radical reactions, particularly free-radical halogenation. This type of reaction is characteristic of alkanes and alkyl-substituted aromatic compounds and is typically initiated by UV light. wikipedia.org In the case of this compound, radical halogenation would be expected to occur on the propyl chain. The selectivity of the halogenation (i.e., which hydrogen on the propyl chain is replaced) would depend on the relative stability of the resulting carbon radicals (tertiary > secondary > primary). wikipedia.org

Redox Chemistry of the Indene-1,3-dione System

The redox chemistry of the indene-1,3-dione system is a key aspect of its reactivity, influencing its role in various chemical and biological processes. The presence of two carbonyl groups and an active methylene group allows for a range of reduction and oxidation reactions.

The carbonyl groups of this compound can be reduced to either alcohol groups or methylene groups, with the specific product depending on the reducing agent and reaction conditions employed. wikipedia.org For instance, the Wolff-Kishner reduction, a reaction used to convert carbonyl functionalities into methylene groups, has been applied to 2-acyl-1,3-indandiones. acs.org This suggests that similar conditions could potentially reduce the carbonyls of this compound.

The electrochemical reduction of indandione derivatives has also been investigated. In the presence of a proton source, the radical anion formed during the initial one-electron reduction can be protonated and then undergo further reduction at a less negative potential. This process can lead to the formation of a variety of products, including hydroxylated and deoxygenated species. The specific outcome is highly dependent on the reaction medium and the nature of the substituent at the 2-position.

Table 1: Reduction Products of Indandione Derivatives

| Starting Material | Reagent/Condition | Product(s) |

|---|---|---|

| 2-Acyl-1,3-indandiones | Wolff-Kishner Reduction | 2-Alkyl-1,3-indandiones |

| Indandione Derivatives | Electrochemical Reduction | Hydroxylated and deoxygenated products |

This table summarizes potential reduction pathways for indandione derivatives based on known reactions of similar compounds.

The oxidation of the indene-1,3-dione system can lead to a variety of products, often involving rearrangement of the molecular skeleton. For example, the oxidation of 1,3-indandione with tosyl azide (B81097) can lead to the formation of 2-diazo-1H-indene-1,3(2H)-dione, which can then be transformed into 1,4-isochromandione. nih.gov

Hypervalent iodine reagents, known for their strong oxidizing capabilities, have been used for various oxidation reactions in organic synthesis. mdpi.com While specific studies on this compound are not detailed, the general reactivity of these reagents suggests they could be employed to oxidize the indandione core, potentially leading to ring-opened products or other rearranged structures. For instance, the oxidation of 2-thiazolines with reagents like Oxone® or MCPBA results in ring-opening. rsc.org

Electrochemical oxidation of catechol derivatives in the presence of 1,3-indandiones leads to a Michael addition reaction, forming 2-substituted indandione derivatives. nih.gov This highlights the potential for oxidative coupling reactions involving the this compound nucleus.

Cycloaddition Reactions and Pericyclic Processes

The indene-1,3-dione scaffold can participate in cycloaddition reactions, which are powerful tools for the construction of complex cyclic systems. libretexts.orgslideshare.net These reactions can be either thermal or photochemical in nature.

The [4+2] cycloaddition, or Diels-Alder reaction, is a prominent example. libretexts.org While the core indene-1,3-dione system itself is not a classic diene, derivatives can be designed to participate in such reactions. For instance, 2-arylideneindane-1,3-diones, which can be synthesized from indane-1,3-dione, can undergo cycloaddition reactions with azomethines. nih.gov The electronic nature of the substituents on the arylidene group influences the reaction pathway, with electron-withdrawing groups favoring cycloaddition. nih.gov

Furthermore, 1,3-dipolar cycloadditions offer another route to five-membered heterocyclic rings. wikipedia.org Carbonyl ylides, which can be generated from carbonyl compounds, are known 1,3-dipoles that can react with dipolarophiles like alkenes. wikipedia.org While specific examples with this compound are not extensively documented, the presence of carbonyl groups suggests the potential for forming carbonyl ylides and subsequent cycloaddition reactions.

Table 2: Potential Cycloaddition Reactions of Indandione Derivatives

| Reaction Type | Reactants | Product Type |

|---|---|---|

| [4+2] Cycloaddition | 2-Arylideneindane-1,3-dione, Azomethine | Heterocyclic spiro compounds |

| 1,3-Dipolar Cycloaddition | Carbonyl ylide (from indandione), Alkene | Oxacycles |

This table illustrates potential cycloaddition pathways for derivatives of 1,3-indandione based on established reactivity patterns.

Photochemical and Thermochemical Transformations

2-Substituted 1,3-indandione derivatives are known to undergo photochemical rearrangements. rsc.org A common transformation is the rearrangement into phthalides. rsc.org In the presence of a substituent with a carbon-carbon double bond, a variety of other intramolecular photochemical reactions can occur, including 1,3-acyl shifts and Paternò–Büchi reactions. rsc.org A notable feature of these reactions is their photoreversibility. rsc.org

Thermochemical transformations of indandione derivatives can also lead to significant structural changes. For example, heating 3-(alkynyloxy)-4-pyridazinecarbonitriles, which can be synthesized from related chloro nitriles, can induce a [4+2] cycloaddition reaction followed by a spontaneous cycloreversion, leading to the formation of dihydrobenzofurans. mdpi.com This highlights the potential for heat-induced intramolecular rearrangements and cycloadditions in suitably functionalized indandione systems.

Derivatization Strategies and Analogue Synthesis of 2 Propyl 1h Indene 1,3 2h Dione

Modifications at the 2-Propyl Side Chain

The 2-propyl side chain of 2-Propyl-1H-indene-1,3(2H)-dione presents a key site for structural modifications to fine-tune the molecule's properties. Various synthetic strategies have been explored to introduce new functionalities and substituents to this aliphatic moiety.

Functional Group Interconversions on the Propyl Moiety

While direct functional group interconversions on the propyl side chain of this compound are not extensively documented in dedicated studies, the principles of synthetic organic chemistry allow for a variety of transformations. For instance, the terminal methyl group of the propyl chain could potentially be halogenated under radical conditions, followed by nucleophilic substitution to introduce a range of functional groups such as hydroxyl, amino, or cyano groups. However, achieving high selectivity for the terminal position over the more reactive benzylic-like methylene (B1212753) group adjacent to the indandione core presents a significant challenge. chemistrysteps.com

Introduction of Additional Substituents via C-H Activation

The direct functionalization of unactivated sp³ C-H bonds is a rapidly evolving field in organic synthesis, offering a powerful tool for the late-stage modification of complex molecules. nih.govnih.gov Palladium-catalyzed C(sp³)-H activation has been successfully applied to tertiary alkylamines, demonstrating the potential for appending aryl groups to aliphatic chains. nih.gov While specific examples for this compound are scarce, rhodium-catalyzed C(sp³)/sp²–C–H heteroarylations via cascade C–H activation and cyclization have been reported for related systems, suggesting the feasibility of introducing substituents onto the propyl chain. rsc.org The development of directing groups that can coordinate to the metal catalyst and guide the C-H activation to a specific position on the propyl chain is a promising avenue for future research. nih.gov

Substitution and Functionalization of the Indene (B144670) Aromatic Ring

The aromatic ring of the indene core is another key area for derivatization, allowing for the introduction of a wide array of substituents that can significantly impact the electronic properties and biological interactions of the molecule.

Halogenation and Nitration Studies

Electrophilic aromatic substitution reactions, such as halogenation and nitration, are fundamental methods for functionalizing the aromatic ring of the indene-1,3-dione scaffold.

Nitration: Aromatic nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). nih.govmasterorganicchemistry.com Similar to halogenation, the directing effects of the substituents on the indene ring will influence the position of nitration. The use of milder nitrating agents, such as N₂O₅ with a Fe(III) catalyst, can offer improved functional group compatibility and yields. nih.gov

| Reaction | Reagents and Conditions | Expected Major Products |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-propyl-1H-indene-1,3(2H)-dione and 6-Bromo-2-propyl-1H-indene-1,3(2H)-dione |

| Chlorination | Cl₂, AlCl₃ | 5-Chloro-2-propyl-1H-indene-1,3(2H)-dione and 6-Chloro-2-propyl-1H-indene-1,3(2H)-dione |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-propyl-1H-indene-1,3(2H)-dione and 6-Nitro-2-propyl-1H-indene-1,3(2H)-dione |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for Aryl Substitutions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the indene aromatic ring.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. rsc.orgrsc.org This reaction is widely used for the synthesis of biaryl compounds and offers excellent functional group tolerance. rsc.org For the derivatization of this compound, a halogenated precursor, such as 5-bromo-2-propyl-1H-indene-1,3(2H)-dione, can be coupled with a variety of aryl or heteroaryl boronic acids or esters to generate a library of analogs. nih.govrsc.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. nih.govwikipedia.orgnih.govlibretexts.orgorganic-chemistry.org This reaction provides a direct route to arylamine derivatives. Starting from a halogenated this compound, this method allows for the introduction of primary and secondary amines, as well as a range of N-heterocycles, onto the aromatic ring. beilstein-journals.org

| Reaction | Substrates | Catalyst/Ligand System | Base | Product Type |

| Suzuki-Miyaura | Halo-2-propyl-1H-indene-1,3(2H)-dione, Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc. | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Aryl-substituted this compound |

| Buchwald-Hartwig | Halo-2-propyl-1H-indene-1,3(2H)-dione, Amine | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP, etc. | NaOtBu, K₃PO₄, Cs₂CO₃ | Amino-substituted this compound |

Heterocyclic Annulation Strategies Involving the Indene-1,3-dione Core

The versatile reactivity of the 1,3-dicarbonyl moiety in the indene-1,3-dione core allows for its participation in various condensation and cycloaddition reactions to construct fused and spirocyclic heterocyclic systems.

Fused Heterocycles: The reaction of 2-substituted 1,3-indandiones with various binucleophiles can lead to the formation of fused heterocyclic systems. For example, condensation with hydrazine (B178648) derivatives can yield pyrazole-fused indandiones. nih.govresearchgate.netresearchgate.netmdpi.com Similarly, reactions with amidines or other nitrogen-containing binucleophiles can afford fused pyridine (B92270) and pyrimidine (B1678525) derivatives. nih.govnih.govorganic-chemistry.orgresearchgate.netmdpi.com

Spiro-heterocycles: The active methylene group at the 2-position of the indandione ring can participate in Knoevenagel condensations with aldehydes and ketones, followed by intramolecular cyclization reactions to form spiro-heterocycles. nih.gov Multicomponent reactions involving isatins, anilines, and 1,3-indandiones have been developed to synthesize spiro[dihydropyridine-oxindoles]. beilstein-journals.org Furthermore, [3+2] cycloaddition reactions of 2-arylidene-1,3-indandiones can lead to the formation of spirocyclopentenes. nih.gov These strategies provide access to complex and sterically demanding spirocyclic scaffolds.

Synthesis of Polycyclic Systems Incorporating the this compound Motif

Following a comprehensive review of available scientific literature, no specific examples of the synthesis of polycyclic systems directly incorporating the this compound motif could be identified. Research in this area has predominantly focused on the versatile reactivity of the parent 1,3-indandione (B147059) and its 2-aryl or 2-acyl derivatives in the construction of complex polycyclic and heterocyclic frameworks.

The active methylene group at the 2-position of the 1,3-indandione scaffold is a key site for chemical modification, and the presence of a propyl group at this position is expected to influence the reactivity and steric hindrance of the molecule in cyclization reactions. However, specific studies detailing the successful synthesis of polycyclic systems from 2-propyl-1,3-indandione are not present in the surveyed literature.

General methodologies for the synthesis of polycyclic systems from 1,3-indandione derivatives, which could potentially be adapted for 2-propyl-1,3-indandione, include:

Multicomponent Reactions (MCRs): These reactions, often involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclization, are a powerful tool for building complex molecules in a single step. nih.gov One-pot three-component reactions of 1,3-indandione, an aldehyde, and an enaminone have been shown to produce indeno[1,2-b]quinoline derivatives.

Domino Reactions: Sequential reactions where the product of one step becomes the substrate for the next, all occurring in the same pot, have been employed to create spiro-indanedione systems.

Cycloaddition Reactions: The 1,3-indandione moiety can participate in various cycloaddition reactions to form spirocyclic compounds.

While these strategies are well-documented for the parent 1,3-indandione, their application to 2-propyl-1,3-indandione, and the characterization of the resulting polycyclic products, remains an underexplored area of chemical research. The electronic and steric effects of the propyl group would likely modulate the reaction pathways and yields, making this a potentially fruitful area for future investigation.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Propyl 1h Indene 1,3 2h Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Propyl-1H-indene-1,3(2H)-dione. emory.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and fundamental data for structural analysis. In the case of this compound, the ¹H NMR spectrum would reveal distinct signals for the propyl group's protons (CH₃, CH₂, and the methine CH) and the aromatic protons of the indene (B144670) ring system. The chemical shifts, integration values, and coupling patterns of these signals provide crucial information for their assignment. emerypharma.comdocbrown.info For instance, the methyl protons of the propyl group would typically appear as a triplet, coupled to the adjacent methylene (B1212753) protons.

To overcome the limitations of 1D NMR in complex molecules, two-dimensional (2D) NMR techniques are employed. These methods provide correlation maps between different nuclei, allowing for a more definitive assignment of the structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show cross-peaks between the coupled protons of the propyl chain, confirming their connectivity. It would also reveal couplings between adjacent aromatic protons on the indene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com By analyzing the HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly simplifying the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two to three bonds. youtube.com HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, it could show correlations between the propyl protons and the carbonyl carbons of the indene-1,3-dione core, as well as with carbons in the aromatic ring.

A study on a related indene derivative, 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, demonstrated the power of combining 1D and 2D NMR techniques (COSY, HMQC, and HMBC) for complete and unambiguous resonance assignments of all proton and carbon atoms. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Propyl Group | ||

| CH₃ | ~0.9 (t) | ~14 |

| CH₂ | ~1.6 (sextet) | ~22 |

| CH | ~3.5 (t) | ~45 |

| Indene Ring | ||

| Aromatic CHs | 7.8-8.2 (m) | 122-135 |

| Quaternary Cs | - | ~140 |

| Carbonyls | ||

| C=O | - | ~200 |

Note: This table presents expected chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

Variable temperature (VT) NMR studies are instrumental in investigating the conformational dynamics of molecules. researchgate.net By recording NMR spectra at different temperatures, it is possible to study processes such as bond rotation and ring inversion. For molecules with steric hindrance, like certain derivatives of 2-alkyl-1,3-diols, VT-NMR can reveal the presence of different conformers in solution and provide information about the energy barriers between them. researchgate.net In the case of this compound and its derivatives, VT-NMR could be used to study the rotation of the propyl group and any potential conformational changes in the five-membered ring of the indene system, especially in more sterically crowded derivatives.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. docbrown.infonist.govsigmaaldrich.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions, which can then be analyzed by the mass spectrometer. For this compound derivatives, ESI-MS can be used to accurately determine the molecular weight and confirm the molecular formula. For example, in the analysis of 2-(4-methoxybenzylidene)-1H-indene-1,3(2H)-dione, ESI-MS was used to identify the protonated molecule [M+H]⁺. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph. Each component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound. For volatile compounds like some indene derivatives, GC-MS is a valuable tool for both identification and quantification. The fragmentation pattern observed in the mass spectrum can provide significant structural information. For instance, the mass spectrum of the related compound 1H-Indene-1,3(2H)-dione shows characteristic fragment ions that can be used for its identification. nist.govnist.gov A predicted GC-MS spectrum for 1H-Indene-1,2(3H)-dione suggests potential fragmentation pathways that could be analogous for its derivatives. hmdb.ca

Table 2: Expected Key Mass Spectrometry Data for this compound

| Technique | Expected Observation | Information Gained |

|---|---|---|

| ESI-MS | [M+H]⁺ or [M+Na]⁺ ions | Molecular weight confirmation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Carbonyl and Aromatic Systems

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nist.govsigmaaldrich.com These methods are particularly useful for identifying functional groups and for studying the effects of molecular structure on vibrational frequencies.

In the context of this compound, IR and Raman spectroscopy are excellent for characterizing the carbonyl (C=O) groups and the aromatic system. The indene-1,3-dione moiety contains two carbonyl groups, which are expected to exhibit strong absorption bands in the IR spectrum, typically in the region of 1680-1750 cm⁻¹. The exact position of these bands can be influenced by conjugation and ring strain.

The aromatic C-H and C=C stretching vibrations will also give rise to characteristic bands in both the IR and Raman spectra. Computational studies, such as those performed using Density Functional Theory (DFT), can be used in conjunction with experimental IR and Raman data to provide a more detailed assignment of the vibrational modes. For a related derivative, 2-(1-oxo-1H-inden-3-yl)-2H-indene-1,3-dione, a good correlation was found between the theoretical and experimental vibrational frequencies. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Approximate Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Carbonyl (C=O) Stretch | 1680-1750 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing

The study of this spiro derivative revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The detailed crystallographic data for this related compound are presented in the table below.

Interactive Data Table: Crystallographic Data for 1′,3′-dihydro-2,2′-spirobi[indene]-1,3-dione researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₇H₁₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0333(13) |

| b (Å) | 15.7993(19) |

| c (Å) | 7.0619(9) |

| β (°) | 92.302(2) |

| Volume (ų) | 1230.0(3) |

| Z | 4 |

| Temperature (K) | 298 |

This data allows for a detailed understanding of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. Such analyses are crucial for understanding the physical properties of these materials and for the rational design of new derivatives with desired solid-state characteristics. The indane-1,3-dione scaffold is a versatile building block for a variety of applications, and understanding its structural chemistry is key to its utility. mdpi.comnih.gov

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation States

Electronic absorption (UV-Vis) spectroscopy is a fundamental tool for probing the electronic structure of molecules. It provides information about the electronic transitions between different energy levels within a molecule, which are directly related to the extent of conjugation. For this compound and its derivatives, the UV-Vis spectrum is characterized by absorptions arising from π-π* and n-π* transitions associated with the aromatic ring and the dicarbonyl system.

The position and intensity of the absorption bands are sensitive to the nature of the substituent at the 2-position and the solvent environment. For instance, the introduction of chromophoric or auxochromic groups can lead to significant shifts in the absorption maxima (λmax).

Studies on various derivatives of 1,3-indandione (B147059) illustrate the influence of substitution on the electronic spectra. For example, the UV-Vis spectrum of 2-carboxyamide-indan-1,3-dione has been investigated to understand its photophysical properties. researchgate.net Furthermore, the electronic spectra of other derivatives, such as 2-(2-pyridinyl)-1H-indene-1,3(2H)-dione, have also been reported. nist.gov The table below summarizes the absorption characteristics of some representative 1,3-indandione derivatives.

Interactive Data Table: UV-Vis Absorption Data for Selected 1,3-Indandione Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 2-Carboxyamide-indan-1,3-dione | Ethanol (B145695) | Not specified, but spectrum shown | researchgate.net |

| 2-(2-pyridinyl)-1H-indene-1,3(2H)-dione | Not specified | Spectrum available | nist.gov |

| Azo derivatives of indene-1,3-dione | Not specified | 440-640 | rtu.lv |

The conjugation within the 1,3-indandione system can be extended by the introduction of suitable substituents at the 2-position, leading to a bathochromic (red) shift in the absorption spectrum. This tunability of the electronic properties is of great interest for applications in materials science, such as in the development of organic dyes. rtu.lv

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment of Chiral Derivatives

When a chiral center is introduced into the this compound molecule, for instance by substitution on the propyl chain, the resulting enantiomers can be distinguished using chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These methods measure the differential absorption of left and right circularly polarized light and are exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

Electronic Circular Dichroism (ECD) , which probes electronic transitions, is a powerful tool for assigning the absolute configuration of chiral compounds. The sign and magnitude of the Cotton effects in the ECD spectrum are characteristic of a particular enantiomer. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectra of the different enantiomers. nih.gov By comparing the experimentally measured spectrum with the calculated spectra, the absolute configuration of the chiral derivative can be confidently assigned. rsc.org

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD and measures the differential absorption of circularly polarized infrared radiation. wikipedia.orgnih.govhindsinstruments.combruker.com VCD spectroscopy provides detailed stereochemical information based on the vibrational modes of the molecule. As with ECD, the comparison of experimental VCD spectra with those predicted by quantum chemical calculations is a robust method for determining the absolute configuration of chiral molecules in solution. nih.gov This technique has been successfully applied to a wide range of chiral molecules, demonstrating its utility in stereochemical analysis. rsc.org

While specific ECD or VCD data for chiral derivatives of this compound are not detailed in the provided search results, the principles of these techniques are well-established and their application would be a critical step in the characterization of any new chiral analogues. The combination of experimental chiroptical spectroscopy with theoretical calculations provides a formidable platform for the unambiguous assignment of stereochemistry in this class of compounds.

Theoretical and Computational Chemistry Investigations of 2 Propyl 1h Indene 1,3 2h Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic characteristics of 2-Propyl-1H-indene-1,3(2H)-dione and its derivatives.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of molecules. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and stability. irjweb.comresearchgate.net A smaller gap suggests higher reactivity. numberanalytics.com For conjugated systems like those found in indandione derivatives, the HOMO-LUMO gap is generally smaller compared to non-conjugated systems, indicating a higher propensity for electronic transitions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

Charge Distribution and Electrostatic Potential Maps

Molecular electrostatic potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.orgresearchgate.net These maps are invaluable for predicting how molecules will interact with one another. libretexts.org In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. researchgate.net For 1,3-indandione (B147059) and its derivatives, the carbonyl oxygens are expected to be regions of high electron density (red), while the acidic proton at the 2-position and the aromatic protons would be in electron-deficient regions (blue).

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry also plays a vital role in modeling reaction mechanisms and characterizing the transition states involved.

Computational Elucidation of Reaction Pathways

The reaction pathways for the synthesis of various indandione derivatives have been computationally explored. For instance, the formation of 2-arylidene-indan-1,3-dione derivatives often proceeds through a mechanism analogous to aldol (B89426) condensation. nih.gov In other cases, such as the synthesis of imidazolidin/tetrahydropyrimidine-2-ylidene-1,3-indenediones, a proposed mechanism involves an initial Knoevenagel condensation followed by nucleophilic attack and intramolecular cyclization. rsc.org Computational methods can be used to explore the potential energy surfaces of these reactions to identify the most likely pathways. researchgate.net

Spectroscopic Property Prediction using Quantum Chemical Methods

Theoretical and computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, such as this compound, providing insights that complement and aid in the interpretation of experimental data. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed for this purpose. These methods can calculate various molecular properties by solving the Schrödinger equation, offering a detailed understanding of the electronic structure and its relation to spectroscopic behavior.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation in organic chemistry. Quantum chemical calculations, especially using the Gauge-Including Atomic Orbital (GIAO) method within DFT, have become a standard approach for predicting the ¹H and ¹³C NMR chemical shifts of molecules. nih.govbohrium.com The accuracy of these predictions is highly dependent on several factors, including the choice of the density functional, the basis set, the modeling of solvent effects, and the conformational space of the molecule. nih.govnih.gov

For complex organic molecules, a comprehensive screening of different DFT methods and basis sets is often necessary to achieve high accuracy in the predicted chemical shifts. nih.govbohrium.com While high-level theories can be computationally expensive, more economical methods can often provide reliable predictions, especially when the results are scaled using linear regression analysis against experimental data. rsc.org The prediction of ¹H NMR chemical shifts can be more sensitive to the molecular geometry than ¹³C NMR shifts. nih.gov

Optimization of the 3D molecular structure of this compound using a selected DFT functional and basis set.

Calculation of the NMR shielding tensors using the GIAO method.

Conversion of the calculated shielding tensors to chemical shifts, often by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Recent advancements have also seen the development of machine learning protocols that can predict NMR chemical shifts with DFT accuracy at a fraction of the computational cost, using 3D molecular structures as input. rsc.org

Table 1: Representative DFT Functionals and Basis Sets for NMR Chemical Shift Calculations

| Functional | Basis Set | Description |

|---|---|---|

| B3LYP | 6-31G(d,p) | A popular hybrid functional often used as a starting point for many calculations. |

| PBE1PBE | 6-311+G(2d,p) | A parameter-free hybrid functional, often providing improved accuracy. |

| M06-2X | cc-pVTZ | A high-nonlocality functional, good for non-covalent interactions. |

UV-Vis Absorption Maxima Calculations

Quantum chemical methods are also instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in an experimental UV-Vis spectrum. nih.gov

Studies on related 2-substituted indan-1,3-diones have demonstrated the utility of TD-DFT calculations in understanding their electronic transitions. For instance, calculations can help to distinguish between different tautomeric forms of the molecule in solution by comparing the calculated absorption maxima with experimental spectra. The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining accurate results. For example, in a study of 2-carboxyamide-indan-1,3-dione, TD-DFT calculations at the B3LYP/aug-cc-pVDZ level were in good agreement with the experimental data.

While specific TD-DFT calculations for this compound are not detailed in the available literature, the methodology would involve calculating the vertical excitation energies from the optimized ground state geometry. The results would provide insights into the π-π* and n-π* electronic transitions responsible for the molecule's absorption of UV-Vis light.

Table 2: Typical Electronic Transitions Predicted by TD-DFT

| Transition Type | Description | Expected Wavelength Range |

|---|---|---|

| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | Typically in the UV region (200-400 nm) |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including the interactions between a solute molecule and its solvent environment, as well as interactions between solute molecules themselves. nih.gov MD simulations can provide detailed information at the atomic level about how solvent molecules arrange around a solute and how this influences the solute's conformation and properties. nih.gov

For a molecule like this compound, MD simulations could be employed to:

Investigate Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or dimethyl sulfoxide), one can study the formation of hydrogen bonds and other non-covalent interactions. This is crucial for understanding how the solvent influences the molecule's solubility, stability, and reactivity. bohrium.com

Study Intermolecular Interactions: At higher concentrations, MD simulations can reveal how molecules of this compound interact with each other. nih.gov This can provide insights into aggregation behavior, which is important for understanding crystallization processes and the properties of the material in the solid state.

Explore Conformational Dynamics: The propyl group of the molecule has rotational freedom, and MD simulations can explore the different conformations that the molecule can adopt in solution and their relative stabilities.

While specific MD simulation studies on this compound are not reported in the searched literature, research on other complex organic molecules demonstrates the utility of this approach. For instance, MD simulations have been used to study the interaction of spiro[indene-2,2'- nih.govrsc.orgnih.govoxathiazine]-1,3-diones with DNA, revealing details about binding modes and interaction energies. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their reactivity in a particular process.

For a class of compounds like indandione derivatives, QSRR models could be developed to predict various aspects of their reactivity, such as their susceptibility to nucleophilic attack, their acidity, or their performance in specific chemical reactions. The development of a QSRR model typically involves the following steps:

Data Set Preparation: A set of molecules with known reactivity data is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, topological) are calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed reactivity. frontiersin.org

Model Validation: The predictive power of the model is assessed using statistical validation techniques.

While no specific QSRR studies focused on the reactivity of this compound were found, the principles of QSRR have been applied to predict the pharmacokinetic properties and biological activities of other classes of compounds, such as xanthine (B1682287) derivatives and amide derivatives. frontiersin.orgmdpi.com For instance, QSRR models have been used to predict the anticonvulsant activity of certain derivatives, which is a common area of investigation for indandione-related structures. nih.govnih.gov

Table 3: Common Molecular Descriptors Used in QSRR Studies

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution and susceptibility to electrophilic/nucleophilic attack. |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule. |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching. |

| Thermodynamic | Enthalpy of formation, Gibbs free energy | Thermodynamic stability. |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-carboxyamide-indan-1,3-dione |

| spiro[indene-2,2'- nih.govrsc.orgnih.govoxathiazine]-1,3-diones |

| tetramethylsilane |

| xanthine |

Advanced Applications of 2 Propyl 1h Indene 1,3 2h Dione in Materials Science and Specialized Synthesis

Role as a Building Block in Polymer Chemistry

The indane-1,3-dione scaffold is a valuable component in the field of polymer chemistry, particularly in the design of functional polymers. Derivatives of indane-1,3-dione are utilized as photoinitiators for polymerization processes and can be incorporated into polymer composites. researchgate.netnih.gov

Incorporation into π-conjugated Polymers: The electron-accepting nature of the indane-1,3-dione core makes it an ideal candidate for constructing push-pull dyes, which are essential components of π-conjugated polymers. researchgate.net These polymers are critical for applications in organic electronics. The synthesis typically involves a Knoevenagel condensation reaction between the active methylene (B1212753) group of an indane-1,3-dione derivative and an electron-donating aldehyde. mdpi.com This reaction creates a molecule with intramolecular charge transfer characteristics, a key feature for π-conjugated systems. Although specific examples detailing the incorporation of 2-Propyl-1H-indene-1,3(2H)-dione are not extensively documented, its underlying scaffold is fundamental to this area of polymer science. The introduction of such derivatives into polymer structures has been shown to create materials suitable for Langmuir-Blodgett films. nih.gov

Precursor in the Synthesis of Advanced Organic Materials

The indane-1,3-dione framework is a privileged scaffold for developing a range of advanced organic materials due to its inherent electronic properties and synthetic versatility. mdpi.comencyclopedia.pubnih.gov These materials find use in organic electronics, as specialized dyes, and in optical sensing technologies. mdpi.comnih.gov

Components for Organic Electronics and Dyes: Derivatives of indane-1,3-dione are widely used as electron acceptors in the design of dyes for applications such as solar cells. encyclopedia.pub By functionalizing the ketone groups, for instance with malononitrile, the electron-accepting strength of the molecule can be significantly enhanced. mdpi.com This tunability allows for the creation of materials with specific electronic band gaps, which is crucial for organic photovoltaic cells. nih.gov

Optical Sensing: The combination of the electron-accepting indane-1,3-dione core with an electron-donating unit connected to a recognition element, like a crown ether, can produce chemosensors. nih.gov These molecules can exhibit changes in their optical properties, such as color or fluorescence, upon binding with specific ions, making them valuable for optical sensing applications. researchgate.netnih.gov For example, a push-pull dye incorporating a crown ether linked to an indane-1,3-dione derivative was synthesized for the detection of metal cations. nih.gov

| Material Type | Synthetic Strategy | Key Feature of Indane-1,3-dione | Application | Reference |

|---|---|---|---|---|

| Dyes for Solar Cells | Knoevenagel Condensation | Electron-accepting core | Organic Photovoltaics | encyclopedia.pub |

| Non-Linear Optical (NLO) Chromophores | Functionalization to create push-pull systems | Versatile scaffold for electronic tuning | Optical Materials | mdpi.com |

| Ion Sensors | Claisen-Schmidt Condensation with crown ethers | Strong electron-acceptor | Optical Sensing | nih.gov |

Utilization in Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, has benefited from the structural features of indane-1,3-dione derivatives. These compounds serve as key components in the construction of larger, self-assembling systems.

Host-Guest Interactions and Self-Assembly: Indane-1,3-dione derivatives have been instrumental in the synthesis of cyclophanes, which are macrocyclic compounds that play a significant role in host-guest chemistry. nih.gov These cyclophanes can act as hosts, encapsulating smaller guest molecules. The synthesis of such structures can involve multi-step processes, including Suzuki-Miyaura cross-coupling and metathesis reactions, starting from functionalized indane-1,3-diones. nih.gov Furthermore, the self-condensation of indane-1,3-dione itself can lead to larger structures like bindone, an electron acceptor with enhanced properties. encyclopedia.pubnih.gov The ability to form crown ether derivatives also highlights the utility of this scaffold in creating molecules capable of selective ion binding through host-guest interactions. nih.gov

Application as a Chemical Probe or Reagent in Mechanistic Studies

The reactivity of the indane-1,3-dione core makes it a useful tool in chemical research, both as a reactive probe and as a reagent for various transformations. mdpi.comresearchgate.net

Its derivatives serve as probes for detecting specific analytes. For instance, certain indane-1,3-dione-based compounds have been designed to detect cyanide ions through changes in fluorescence or visible color. researchgate.net The parent compound's well-known derivative, ninhydrin, is widely used as a reagent to visualize amino acids in thin-layer chromatography (TLC). nih.gov The reactivity of the active methylene and carbonyl groups allows indane-1,3-dione and its derivatives to participate in a wide range of chemical reactions, making them useful reagents for synthesizing more complex molecules, such as various heterocyclic systems. mdpi.comencyclopedia.pubnih.gov

Contribution to Methodological Development in Organic Synthesis

Indane-1,3-dione and its derivatives are frequently employed as model substrates in the development of new synthetic methods. researchgate.netresearchgate.netorganic-chemistry.org Their well-defined reactivity and the importance of the resulting products make them ideal for testing the scope and limitations of new chemical transformations.

Model Substrate for New Reactions: The compound is a cornerstone in the synthesis of a variety of fused and spirocyclic scaffolds through cascade reactions and multi-component reactions (MCRs). researchgate.netbohrium.com These reactions are highly efficient, often proceeding in a one-pot manner under mild and environmentally friendly conditions to build molecular complexity rapidly. bohrium.com For example, palladium-catalyzed reactions have been developed for the synthesis of 2-substituted indene-1,3(2H)-diones. organic-chemistry.org The use of 2-arylidene-1,3-indanediones as 1,3-dipolarophiles and dienophiles is common in synthetic processes to produce a variety of indanone-fused heterocycles. researchgate.net The successful application of these new methodologies with indane-1,3-dione substrates demonstrates their utility and paves the way for their application in synthesizing biologically active molecules and functional materials. bohrium.com

| Reaction Type | Role of Indane-1,3-dione Derivative | Resulting Structure | Reference |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | Core building block | Indenoquinolines, Spiro-heterocycles | bohrium.com |

| Palladium-Catalyzed Carbonylative Annulation | Starting material | 2-substituted indene-1,3(2H)-diones | organic-chemistry.org |

| Domino Knoevenagel/Michael Addition | Substrate | 3-substituted indoles | researchgate.net |

| [3+2] Cycloaddition | Dipolarophile | Spirocyclic scaffolds | researchgate.net |

Future Research Directions and Emerging Trends in 2 Propyl 1h Indene 1,3 2h Dione Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic strategies for 2-Propyl-1H-indene-1,3(2H)-dione and related compounds is a paramount goal. Future research will likely focus on green chemistry principles, aiming to reduce waste, and utilize less hazardous reagents and solvents. Exploring one-pot multicomponent reactions is a promising avenue, offering the potential for the sustainable and economical synthesis of complex hybrid heterocyclic scaffolds derived from the indene-1,3-dione core. researchgate.net Additionally, catalytic systems, including the use of novel catalysts to improve reaction yields and selectivity under mild conditions, will be a significant area of investigation.

Exploration of Unconventional Reactivity Patterns

Beyond the well-established reactions of the 1,3-indandione (B147059) system, there is a growing interest in uncovering unconventional reactivity patterns. This includes exploring tandem cyclization reactions, an area that has been relatively underexplored but holds significant potential for creating novel molecular architectures. researchgate.net Researchers are also investigating the unique reactivity of the activated methylene (B1212753) group situated between the two ketone functionalities, which makes it an ideal candidate for designing push-pull dyes and other electronically active molecules. researchgate.net The synthesis of derivatives with unexpected functionalities, such as the formation of a hydroxyl group instead of the expected tert-butyloxy group during certain syntheses, highlights the potential for discovering novel reaction pathways. nih.gov

Integration into Complex Molecular Architectures via Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, offer an efficient and atom-economical approach to constructing complex molecular structures from simple starting materials. nih.govnih.gov The indene-1,3-dione scaffold is an excellent building block for such transformations. Future research will focus on designing novel cascade sequences that incorporate this compound to rapidly assemble diverse and intricate molecular frameworks, including spirocyclic compounds. researchgate.net These complex molecules are of significant interest for their potential biological activities and applications in materials science. A concise and environmentally friendly route for synthesizing diverse indenodihydropyridines through a cascade reaction of 1,1-eneamines with benzylidene-1H-indene-1,3(2H)-diones has already been demonstrated, showcasing the power of this approach. nih.gov

Advanced Computational Studies for Predictive Design